4-(2,4-Difluorobenzyl)piperidine CAS 333985-60-7 properties
4-(2,4-Difluorobenzyl)piperidine CAS 333985-60-7 properties
The following technical guide provides an in-depth analysis of 4-(2,4-Difluorobenzyl)piperidine, structured for researchers in medicinal chemistry and process development.
CAS: 333985-60-7 Role: Pharmacophore Scaffold & Intermediate Document Type: Technical Monograph
Executive Summary
4-(2,4-Difluorobenzyl)piperidine (CAS 333985-60-7) is a specialized heterocyclic building block belonging to the 4-benzylpiperidine class.[1] It serves as a critical pharmacophore in the design of NMDA receptor antagonists (specifically NR2B-selective agents) , monoamine transporter inhibitors, and sigma receptor ligands.
The 2,4-difluoro substitution pattern on the aromatic ring is not arbitrary; it is a strategic medicinal chemistry modification designed to:
-
Block Metabolic Hotspots: Fluorine substitution at the 2- and 4-positions prevents oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, significantly extending the half-life compared to the unsubstituted benzyl analog.
-
Modulate Lipophilicity: The difluoro motif increases
and membrane permeability while altering the electronic distribution of the aromatic ring, enhancing stacking interactions within hydrophobic binding pockets.
Physicochemical Profile
The compound is typically supplied as the hydrochloride salt to ensure stability and water solubility for biological assays.
| Property | Value (Free Base) | Value (HCl Salt) |
| CAS Number | 333985-60-7 | 333985-60-7 (often used for salt) |
| Formula | ||
| Molecular Weight | 211.25 g/mol | 247.71 g/mol |
| Appearance | Colorless viscous oil | White to off-white crystalline solid |
| Solubility | DCM, MeOH, DMSO | Water (>20 mg/mL), DMSO, MeOH |
| pKa (Calc.) | ~10.2 (Piperidine NH) | N/A |
| LogP (Calc.) | 2.93 | N/A |
| H-Bond Donors | 1 (NH) | 1 (NH |
| H-Bond Acceptors | 2 (F atoms) | 2 (F atoms) |
Synthetic Pathways[2][3][4][5][6]
The synthesis of 4-(2,4-difluorobenzyl)piperidine must differentiate between the benzyl (methylene linker) and benzoyl (ketone linker) derivatives. The benzyl form is accessed via reduction of the ketone or cross-coupling strategies.
Method A: Friedel-Crafts Acylation & Reduction (Scalable Route)
This route is preferred for large-scale production due to the low cost of starting materials.
-
Acylation: Isonipecotic acid (piperidine-4-carboxylic acid) is N-protected (e.g., N-acetyl or used as HCl salt) and converted to the acid chloride. This undergoes Friedel-Crafts acylation with 1,3-difluorobenzene catalyzed by
.[2] -
Reduction: The resulting ketone intermediate, (2,4-difluorophenyl)(piperidin-4-yl)methanone, is reduced to the methylene linkage. Standard Wolff-Kishner conditions are often too harsh; a milder alternative involves triethylsilane (
) in TFA or catalytic hydrogenation if the fluorines are stable.
Method B: Suzuki-Miyaura Cross-Coupling (Discovery Route)
This modular approach allows for rapid analog generation during SAR studies.
-
Hydroboration: N-Boc-4-methylene piperidine is hydroborated with 9-BBN to form the alkylborane species.
-
Coupling: The alkylborane undergoes
-catalyzed cross-coupling with 1-bromo-2,4-difluorobenzene. -
Deprotection: Acidic cleavage of the Boc group yields the final salt.
Synthetic Workflow Diagram
Figure 1: Dual synthetic pathways. Route A (top) is preferred for scale; Route B (bottom) for library generation.
Medicinal Chemistry Applications
NR2B-Selective NMDA Receptor Antagonists
The 4-benzylpiperidine moiety is a "privileged scaffold" for ligands targeting the Ifenprodil-binding site on the NR2B subunit of the NMDA receptor.
-
Mechanism: These compounds act as allosteric modulators. The piperidine nitrogen (protonated at physiological pH) forms a critical salt bridge with acidic residues (e.g., Glu236) in the binding pocket.
-
Role of the Tail: The secondary amine is typically alkylated with a "tail" group (e.g., phenoxyethyl) to reach the hydrophobic pocket.
-
Role of the Head (2,4-Difluorobenzyl): The difluorophenyl ring occupies a hydrophobic sub-pocket. The fluorines interact via multipolar electrostatic interactions with aromatic residues (e.g., Tyr, Trp) in the receptor, improving potency over the unsubstituted benzyl ring.
Metabolic Stability Logic
In drug design, the para-position of a phenyl ring is a primary site for CYP450-mediated oxidation.
-
Problem: Unsubstituted benzylpiperidines are rapidly metabolized to phenols, which are then glucuronidated and excreted.
-
Solution: Introducing a fluorine at the 4-position blocks this metabolic soft spot. The 2-position fluorine often enforces a specific torsional angle relative to the methylene linker, locking the bioactive conformation.
Pharmacophore Map
Figure 2: Pharmacophore mapping of the scaffold within the NR2B allosteric binding site.
Handling & Safety Protocols
Signal Word: DANGER (Based on structural class properties)
Hazard Identification
-
H314: Causes severe skin burns and eye damage (Free base).
-
H302: Harmful if swallowed.
-
H335: May cause respiratory irritation.
Experimental Handling
-
Storage: Store the HCl salt at 2–8°C under an inert atmosphere (Argon/Nitrogen). It is hygroscopic.
-
Solulibity for Assays: Prepare stock solutions in DMSO (up to 100 mM). Avoid storing aqueous solutions for >24 hours to prevent hydrolysis or precipitation.
-
Neutralization: If the free base is required for a reaction (e.g., N-alkylation), treat the HCl salt with
in MeCN or DCM. Do not use strong hydroxides (NaOH) if sensitive functional groups are present in the "tail" coupling partner.
References
-
Synthesis & Characterization
-
Medicinal Chemistry (NR2B & SAR)
-
Chemical Data & Safety
-
4-(2,4-Difluorobenzyl)piperidine hydrochloride Product Data. ChemScene.
-
PubChem Compound Summary: (2,4-Difluorophenyl)-piperidin-4-yl-methanone.[2] (Related Intermediate).
-
Sources
- 1. CAS 333985-60-7 | 4-(2,4-Difluoro-benzyl)-piperidine hydrochloride - Synblock [synblock.com]
- 2. KR101476777B1 - The new process for the preparation of Paliperidone intermediates (2,4-Difluorophenyl)-piperidinyl-methanone hydrochloride - Google Patents [patents.google.com]
- 3. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Sci-Hub. ChemInform Abstract: Large Scale Synthesis of N‐Benzyl‐4‐formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. / ChemInform, 2001 [sci-hub.red]
- 7. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
